1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline
Description
1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline is a heterocyclic compound combining an isoquinoline core with a 1,2,4-thiadiazole-5-sulfonylmethyl substituent. Isoquinoline derivatives are widely studied for their diverse pharmacological and chemical properties, including neuroactivity, enzyme inhibition, and membrane interactions . However, direct thermochemical or pharmacological data for this specific compound are absent in the literature reviewed, necessitating comparisons with structurally or functionally related analogs.
Properties
CAS No. |
922505-41-7 |
|---|---|
Molecular Formula |
C12H9N3O2S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-(isoquinolin-1-ylmethylsulfonyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H9N3O2S2/c16-19(17,12-14-8-15-18-12)7-11-10-4-2-1-3-9(10)5-6-13-11/h1-6,8H,7H2 |
InChI Key |
OLQWGXIBPOPURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CS(=O)(=O)C3=NC=NS3 |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,2,4-thiadiazole core is synthesized via copper-catalyzed oxidative heterocyclization of N-acetyl-N-thioacylguanidine derivatives. This method, adapted from polycarpathiamine syntheses, achieves cyclization in the presence of Cu(II) catalysts and air as an oxidant, yielding 3-amino-5-acyl-1,2,4-thiadiazoles. For the target compound, substitution at position 5 with a sulfonyl group requires subsequent functionalization:
-
Thiol oxidation : Treat 5-mercapto-1,2,4-thiadiazole with hydrogen peroxide in acetic acid to form the sulfonic acid.
-
Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to generate the sulfonyl chloride.
Key reaction :
Alternative Route: Direct Sulfonation
Direct sulfonation of 1,2,4-thiadiazole using chlorosulfonic acid introduces the sulfonyl group at position 5. However, regioselectivity challenges necessitate careful temperature control (-10°C to 0°C) to minimize polysubstitution.
Synthesis of 1-(Aminomethyl)isoquinoline
Gabriel Synthesis
-
Quaternization : React isoquinoline with methyl iodide to form N-methylisoquinolinium iodide.
-
Phthalimide substitution : Treat the quaternary salt with potassium phthalimide in DMF, yielding 1-(phthalimidomethyl)isoquinoline.
-
Deprotection : Hydrolyze the phthalimide group using hydrazine hydrate to release the primary amine.
Reaction scheme :
Reduction of Nitriles
Hydrogenate 1-cyanoisoquinoline over Raney nickel under H2 atmosphere (50 psi, 80°C) to produce the amine. This method offers higher yields (>85%) but requires strict moisture exclusion.
Sulfonamide Coupling
React 1,2,4-thiadiazole-5-sulfonyl chloride with 1-(aminomethyl)isoquinoline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et3N) as a base to scavenge HCl. The reaction proceeds at 0–25°C over 12–24 hours, achieving yields of 70–80% after purification via silica gel chromatography.
Optimization notes :
-
Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.
-
Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes di-sulfonation byproducts.
-
Workup : Aqueous washes (5% HCl, NaHCO3, brine) remove unreacted reagents.
Alternative Method: Palladium-Catalyzed Cross-Coupling
While less common, Suzuki-Miyaura coupling offers a route for late-stage functionalization:
-
Prepare 5-borono-1,2,4-thiadiazole sulfonate ester.
-
Couple with 1-(bromomethyl)isoquinoline using Pd(PPh3)4 in dimethoxyethane (DME) at 100°C.
This method suffers from lower yields (~30%) due to steric hindrance at the methylene bridge and competing side reactions.
Characterization and Analytical Data
Spectral Confirmation
Purity Assessment
HPLC (C18 column, 70:30 MeCN/H2O): Retention time 6.8 min, >98% purity.
Challenges and Mitigation Strategies
-
Sulfonyl chloride instability : Store under inert atmosphere at -20°C; use freshly distilled SOCl2 for chlorination.
-
Aminomethyl side reactions : Protect the amine as a Boc derivative during coupling, followed by TFA deprotection.
-
Thiadiazole ring oxidation : Avoid strong oxidants (e.g., KMnO4) during workup to prevent sulfone degradation.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for sulfonation and chlorination steps, reducing exothermic risks. The Gabriel synthesis route is preferred for its reproducibility, while cross-coupling remains exploratory due to cost constraints .
Chemical Reactions Analysis
Types of Reactions
5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline has been investigated for its potential as a bioactive compound with various therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds containing isoquinoline and thiadiazole structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : The compound has been explored for its ability to inhibit specific enzymes or receptors involved in cancer progression. For example, it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), enhancing insulin sensitivity and potentially impacting cancer cell metabolism.
- Neuroprotective Effects : Some studies suggest that structurally similar compounds may possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
Biological Mechanisms
The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:
- Enzyme Inhibition : By inhibiting enzymes such as PTP1B, the compound may modulate insulin signaling pathways, making it a candidate for diabetes management.
- Cell Signaling Modulation : The interaction of the compound with cellular receptors can lead to altered signaling pathways that affect cell proliferation and apoptosis in cancer cells .
Agricultural Applications
Beyond medicinal uses, this compound has potential applications in agriculture:
- Pesticidal Properties : Similar thiadiazole compounds have been documented for their efficacy as fungicides and insecticides. These compounds can protect crops from pathogenic microorganisms and pests .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Insecticidal Efficacy : Research indicated that certain thiadiazole derivatives exhibited potent insecticidal activity against agricultural pests. The findings suggest that these compounds could be developed into effective crop protection agents .
- Bioactivity Profiling : A comprehensive profiling of related compounds revealed that modifications in the thiadiazole structure could enhance bioactivity against specific pathogens or cancer cells. This underscores the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 5-((Isoquinolin-1-ylmethyl)sulfonyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit protein tyrosine phosphatase 1B (PTB1B), a negative regulator of the insulin-signaling pathway, thereby enhancing insulin sensitivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Papaverine Derivatives
Papaverine (1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline) shares the isoquinoline backbone but substitutes methoxy-phenyl groups. Its solid-phase enthalpy of formation is –503 kJ mol⁻¹ . Unlike the thiadiazole-sulfonyl group in the target compound, papaverine’s methoxy substituents enhance lipid solubility, correlating with its antispasmodic activity. The absence of thermochemical data for alkylated isoquinolines, including the target compound, limits direct energetic comparisons .
2.1.2 N-Methylated Tetrahydroisoquinolines
N-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives (e.g., 1-methyl-6,7-dihydroxytetrahydroisoquinoline) exhibit structural similarities in the isoquinoline core but differ in saturation and substituents. These compounds are metabolized to neurotoxic isoquinolinium ions via monoamine oxidase (MAO), akin to MPTP’s neurotoxicity .
Functional Analogues
2.2.1 F-18 Isoquinoline Alkaloid
1-(2'-Bromo-4',5'-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18) demonstrates cardiovascular and anti-inflammatory effects linked to its bromine and methoxy substituents . In contrast, the thiadiazole-sulfonyl group in the target compound may confer distinct electronic properties, influencing membrane permeability or enzyme interactions.
2.2.2 1-Aryltetrahydroisoquinolines
Compounds like 1-(phenylmethyl)isoquinoline lack thermochemical data but are hypothesized to have lower polarity than the target compound due to the absence of sulfonyl groups . This difference may impact blood-brain barrier penetration, a critical factor in neuroactive compounds .
Biological Activity
1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of isoquinoline derivatives with thiadiazole sulfonyl precursors. The process generally follows these steps:
- Formation of Thiadiazole Ring : The initial step involves synthesizing the thiadiazole ring through cyclization reactions involving hydrazine and appropriate carboxylic acids.
- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of a base.
- Methylation : Finally, methylation at the thiadiazole position is conducted to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MICs) : In a study involving various thiadiazole derivatives, compound 8 (related to this compound) showed an MIC of 4.88 µg/mL against Bacillus mycoides, E. coli, and Candida albicans .
- Comparative Efficacy : Other derivatives demonstrated comparable or superior antimicrobial activity, suggesting that modifications to the thiadiazole structure can enhance efficacy .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : The compound was tested against several human cancer cell lines including A549 (lung), HCT116 (colon), and HePG2 (liver). Notably, it exhibited IC50 values better than Doxorubicin in some cases .
- Mechanisms of Action : Gene expression analysis revealed that treatment with this compound down-regulated key oncogenes such as EGFR and KRAS, indicating a potential mechanism for its anticancer effects .
Study 1: Antimicrobial Evaluation
A series of novel 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids were synthesized and tested for their antimicrobial activity against several pathogens. Among these compounds, those containing the thiadiazole structure exhibited remarkable antibacterial activity with EC50 values below 10 µg/mL against Xanthomonas oryzae .
Study 2: Anticancer Activity Assessment
In another study focusing on the anticancer properties of thiadiazole derivatives, it was found that compounds similar to this compound had significant cytotoxic effects on various cancer cell lines. The down-regulation of tumor suppressor genes was noted as a common response across multiple cell types treated with these compounds .
Comparative Biological Activities Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
